molecular formula C22H23NO5 B5431163 N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5431163
M. Wt: 381.4 g/mol
InChI Key: HZDFZQGZGNKKNH-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as DEC, is a synthetic compound that has gained attention in the scientific community for its potential use in research. DEC belongs to the class of chromene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been shown to have antioxidant properties and protect against oxidative stress. This compound has also been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against various enzymes and signaling pathways, making it a potentially useful tool for studying complex biological processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in experiments. Additionally, this compound has not been extensively studied in humans, so its potential toxicity and side effects in humans are not fully understood.

Future Directions

There are several future directions for research related to N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Other future directions include the development of more soluble forms of this compound and the study of its potential toxicity and side effects in humans.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential use in various scientific research applications. This compound has been shown to have anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties. While this compound has potential as a multi-targeted agent, its limited solubility and lack of extensive human studies are limitations. Future research directions include the development of more efficient synthesis methods, further understanding of its mechanism of action, and the study of its potential toxicity and side effects in humans.

Synthesis Methods

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-ethoxybenzaldehyde with 3,4-diethoxyphenethylamine in the presence of acetic acid and zinc chloride. The resulting product is then treated with acetic anhydride and pyridine to obtain the final product, this compound. This method has been reported in the literature and has been successfully used to produce this compound.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Other potential applications of this compound include its use as an antioxidant, antiviral, and antibacterial agent.

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-26-19-10-9-15(13-20(19)27-4-2)11-12-23-21(24)17-14-16-7-5-6-8-18(16)28-22(17)25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDFZQGZGNKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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